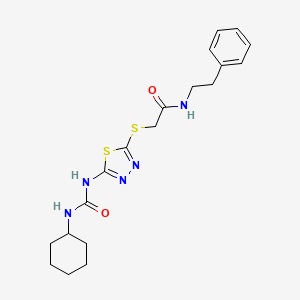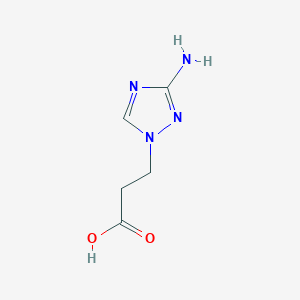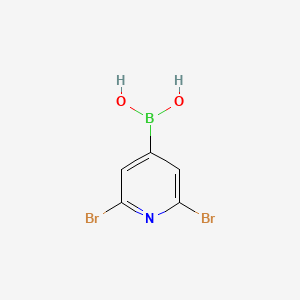
2,6-Dibromopyridine-4-boronic acid
Descripción general
Descripción
2,6-Dibromopyridine-4-boronic acid is an organoboron compound with the molecular formula C5H4BBr2NO2. It is a derivative of pyridine, where the 2 and 6 positions are substituted with bromine atoms, and the 4 position is substituted with a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Aplicaciones Científicas De Investigación
2,6-Dibromopyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those that require the formation of biaryl structures.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Safety and Hazards
Direcciones Futuras
The synthesis of pyridinylboronic acids and esters, including 2,6-Dibromopyridine-4-boronic acid, is a promising area of research. These compounds have potential applications in the inhibition of protein-protein interactions, which are recognized as one of the main factors in controlling protein function in living cells .
Mecanismo De Acción
Target of Action
The primary target of 2,6-Dibromopyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial for the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For example, the Suzuki–Miyaura cross-coupling reaction requires mild reaction conditions . Additionally, the stability of this compound suggests that it may be resistant to degradation in various environmental conditions .
Análisis Bioquímico
Biochemical Properties
2,6-Dibromopyridine-4-boronic acid plays a pivotal role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, making this compound an essential reagent in synthetic chemistry.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects . These effects can include alterations in metabolic pathways, disruption of cellular processes, and potential toxicity to specific organs. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For example, this compound can inhibit or activate enzymes involved in the metabolism of carbohydrates, lipids, and proteins. These interactions can lead to changes in the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may localize to the cytoplasm or other organelles, where it can interact with enzymes and other proteins to modulate cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromopyridine-4-boronic acid typically involves the following steps:
-
Halogen-Metal Exchange and Borylation: For example, 2,6-dibromopyridine can be treated with n-butyllithium to form the corresponding lithium intermediate, which is then reacted with a boron reagent like trimethyl borate to yield this compound .
-
Palladium-Catalyzed Cross-Coupling: : Another common method involves the palladium-catalyzed cross-coupling of 2,6-dibromopyridine with a boron reagent such as bis(pinacolato)diboron. This reaction is typically carried out in the presence of a palladium catalyst and a base under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Large-scale production may involve continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromopyridine-4-boronic acid undergoes various types of chemical reactions, including:
-
Suzuki-Miyaura Cross-Coupling: : This is the most common reaction involving this compound. It couples with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds .
-
Oxidation and Reduction: : While less common, this compound can undergo oxidation and reduction reactions under specific conditions. For example, it can be oxidized to form corresponding boronic acids or reduced to form boranes .
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, palladium(0) complexes.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopyridine: A simpler analog with only one bromine substituent.
2,5-Dibromopyridine: Another analog with bromine substituents at the 2 and 5 positions.
Uniqueness
2,6-Dibromopyridine-4-boronic acid is unique due to its dual bromine substituents and boronic acid group, which provide high reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with high precision .
Propiedades
IUPAC Name |
(2,6-dibromopyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBr2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFBYDLBSSITNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)Br)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBr2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2641964.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2641966.png)

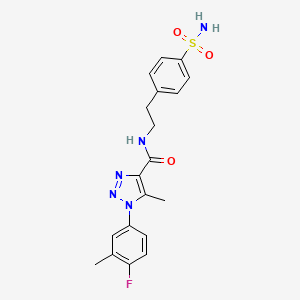
![N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2641972.png)
![2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2641975.png)
![3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)but-2-enamide](/img/structure/B2641976.png)
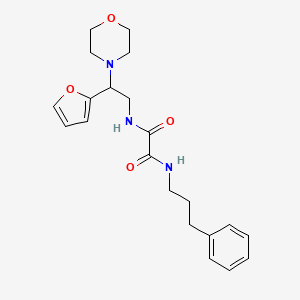
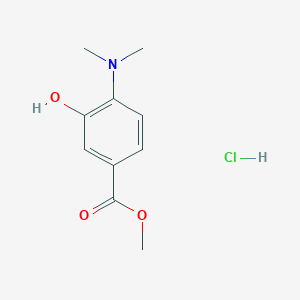
![4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate](/img/structure/B2641982.png)
![1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2641983.png)
